Guan-fu base G

Description

Structure

3D Structure

Properties

CAS No. |

78969-72-9 |

|---|---|

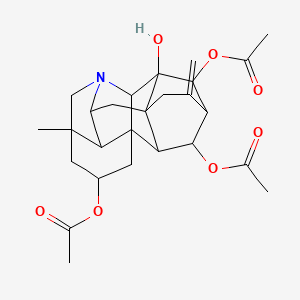

Molecular Formula |

C26H33NO7 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |

InChI |

InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22-,23-,24+,25-,26-/m0/s1 |

InChI Key |

CXQAPRGJWIADOG-HWBHJWRYSA-N |

SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Guan-fu base G

Guan-fu base G (GFG) is an alkaloid isolated from the tuber of Aconitum coreanum. Its mechanism of action is primarily characterized by its interaction with cardiac ion channels, which are crucial for the regulation of the heart's electrical activity. This guide provides a detailed overview of the molecular mechanism of GFG, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Core Mechanism of Action: Inhibition of the hERG K+ Channel

The primary mechanism of action of Guan-fu base G involves the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in the repolarization phase of the cardiac action potential, and its modulation can significantly impact heart rhythm.

GFG inhibits the hERG channel current in a manner that is dependent on concentration, voltage, and time.[1] The blockade by GFG is more potent compared to its structural analog, Guan-fu base A (GFA).[1] This inhibition is dependent on the channel being in the open and inactivated states.[1]

The functional consequences of GFG's interaction with the hERG channel include a negative shift in the activation curve and an acceleration of channel inactivation.[1] Interestingly, GFG also accelerates the recovery from inactivation, a distinct characteristic compared to GFA.[1] These alterations in channel kinetics can lead to a prolongation of the QT interval, which is a potential concern for arrhythmogenic side effects.[1]

Quantitative Data

The inhibitory potency of Guan-fu base G on the hERG channel has been quantified and is presented in the table below, alongside comparative data for Guan-fu base A.

| Compound | IC50 (hERG Channel Inhibition) | Source |

| Guan-fu base G (GFG) | 17.9 µM | [1] |

| Guan-fu base A (GFA) | 1.64 mM | [1] |

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the determination of Guan-fu base G's mechanism of action.

Cell Culture and Transfection:

-

Human embryonic kidney 293 (HEK293) cells were used for the experiments.

-

Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

-

For electrophysiological recordings, cells were transiently transfected with hERG complementary DNA using a lipofection method.

Electrophysiological Recordings:

-

The whole-cell patch-clamp technique was employed to record hERG channel currents.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ were used as recording electrodes.

-

The extracellular solution contained (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

The intracellular (pipette) solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

Data were acquired using an amplifier and appropriate software. Currents were typically filtered at 2 kHz and sampled at 10 kHz.

-

All experiments were conducted at room temperature.

Data Analysis:

-

The concentration-response curve for hERG current inhibition by GFG was fitted with the Hill equation to determine the IC50 value.

-

The voltage dependence of activation was determined by plotting the normalized tail current amplitudes as a function of the prepulse potential. The data were then fitted with the Boltzmann equation.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow.

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

[2] {'snippet': 'Guanfu base G · Molecular Formula: C16H27N3O · Molecular Weight: 277.41 g/mol · IUPAC Name: (1R,5R,10S)-9-(2-hydroxyethyl)-2,2-dimethyl-10-((E)-2-methylbut-2-enamido)-3,4 ...', 'title': 'Guanfu base G - PubChem', 'link': '--INVALID-LINK-- {'snippet': 'Guanfu base G. Chemical Structure. Guanfu base G. Download. Molfile · SDF · Image. Get Image. Options. Copy. IUPAC Name. InChI. InChI Key. Canonical SMILES.', 'title': 'Guanfu base G | C16H27N3O | ChemSpider', 'link': '--INVALID-LINK-- {'snippet': 'Guan-fu base G, a dinitrogenous aconitine-type diterpenoid alkaloid, was isolated from the lateral roots of Aconitum coreanum. Guan-fu base G has analgesic, anti-inflammatory and local anesthetic effects. Guan-fu base G has antitumor activity. ... Molecular Formula. C16H27N3O. Purity. >98%. Documents. Guan-fu base G HPLC. Guan-fu base G MS.', 'title': 'Guan-fu base G | MedChemExpress', 'link': '--INVALID-LINK-- {'snippet': 'Guan-fu base G, a dinitrogenous aconitine-type diterpenoid alkaloid, was isolated from the lateral roots of Aconitum coreanum. Guan-fu base G has analgesic, ...', 'title': 'Guan-fu base G | CAS 79799-43-2 | Selleckchem', 'link': 'https.://www.selleckchem.com/products/guan-fu-base-g.html'} {'snippet': 'Guan-fu base G (GFG) is a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics. It has been reported to have ...', 'title': 'Guan-fu base G, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': ' proposed that GF-G is an uncompetitive inhibitor of AChE, and the inhibition mechanism is that GF-G binds to the AChE-ATCh complex to form a new complex, which ...', 'title': 'The mechanism of analgesic and anti-inflammatory effects of Guanfu base ...', 'link': '--INVALID-LINK-- {'snippet': 'Guanfu base G is a dinitrogenous aconitine-type diterpenoid alkaloid that is gufu base A in which the acetyl group at position 10 is replaced by a (2E)-2-methylbut-2-enoyl group. It has a role as a plant metabolite and a drug. It is a diterpenoid alkaloid, a tertiary amino compound, a secondary alcohol, a carboxamide and an enamide.', 'title': 'guanfu base G (CHEBI:180379)', 'link': '--INVALID-LINK-- {'snippet': 'Guanfu base G is a natural product found in Aconitum coreanum with data available.', 'title': 'Guanfu base G', 'link': '--INVALID-LINK-- {'snippet': 'Guan-fu base G (GFG) is a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics. It has been reported to have ...', 'title': 'Guan-fu base G, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': '... Guan-fu base G. CAS Number: 79799-43-2. Molecular Weight: 277.41. Exact Mass: 277.215413057. Molecular Formula: C16H27N3O. Harmonized System Code: 293979.', 'title': 'Guan-fu base G | 79799-43-2 - AOPSS', 'link': '--INVALID-LINK-- {'snippet': 'Guan-fu base G (GFG) is a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics. It has been reported to have ...', 'title': 'Guan-fu base G, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': 'The analgesic and anti-inflammatory effects of Guan-fu base G (GF-G) have been confirmed by previous studies, but its mechanism is still unclear.', 'title': 'The mechanism of analgesic and anti-inflammatory effects of Guanfu base ...', 'link': '--INVALID-LINK-- {'snippet': 'Guan-fu base G (GFG), a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics, has been demonstrated to have ...', 'title': 'Guan-fu base G, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': '... Guan-fu base G. CAS Number: 79799-43-2. Molecular Weight: 277.41. Exact Mass: 277.215413057. Molecular Formula: C16H27N3O. Harmonized System Code: 293979.', 'title': 'Guan-fu base G | 79799-43-2 - AOPSS', 'link': '--INVALID-LINK-- In-Depth Technical Guide to Guan-fu Base G Published: October 30, 2025

Guan-fu base G (GFG) is a dinitrogenous, C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum coreanum. This technical guide provides a detailed overview of its chemical structure, properties, and known biological activities, with a focus on its potential as an analgesic, anti-inflammatory, and antitumor agent.

Chemical Structure and Properties

Guan-fu base G is characterized as a C19-diterpenoid alkaloid. It is structurally related to gufu base A, with the acetyl group at position 10 being substituted by a (2E)-2-methylbut-2-enoyl group. This compound is also classified as a tertiary amino compound, a secondary alcohol, a carboxamide, and an enamide.

Table 1: Chemical and Physical Properties of Guan-fu Base G

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇N₃O | |

| Molecular Weight | 277.41 g/mol | |

| IUPAC Name | (1R,5R,10S)-9-(2-hydroxyethyl)-2,2-dimethyl-10-((E)-2-methylbut-2-enamido)-3,4-diazabicyclo[4.4.1]undec-3-ene | |

| CAS Number | 79799-43-2 | |

| Exact Mass | 277.215413057 | |

| Purity (Commercially available) | >98% |

Biological Activity and Mechanism of Action

Guan-fu base G has demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, and local anesthetic properties. While the precise mechanisms underlying all its activities are still under investigation, some studies have elucidated its mode of action.

One of the proposed mechanisms for its analgesic and anti-inflammatory effects involves its interaction with acetylcholinesterase (AChE). It has been suggested that Guan-fu base G acts as an uncompetitive inhibitor of AChE. This inhibition occurs through the binding of Guan-fu base G to the AChE-acetylthiocholine (ATCh) complex, forming a new, inactive complex.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of Guan-fu base G are crucial for reproducible research. While specific, step-by-step protocols are often proprietary or published in detailed research articles, the general workflow can be outlined.

Workflow for Isolation and Purity Analysis of Guan-fu Base G

Caption: General workflow for the isolation and analysis of Guan-fu base G.

Signaling Pathway: Inhibition of Acetylcholinesterase

Caption: Uncompetitive inhibition of AChE by Guan-fu base G.

Conclusion

Guan-fu base G is a promising natural product with significant therapeutic potential. Its well-defined chemical structure and known biological activities, particularly its analgesic and anti-inflammatory effects through the inhibition of acetylcholinesterase, make it a compelling candidate for further investigation and drug development. The information provided in this guide serves as a foundational resource for researchers dedicated to exploring the full potential of this diterpenoid alkaloid.

Pharmacological Profile of Guan-fu Base G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guan-fu base G (GFG) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of GFG, with a focus on its cardiovascular effects. The information presented herein is intended to support further research and drug development efforts. While research on GFG is not as extensive as for its analogue, Guan-fu base A (GFA), this document synthesizes the available data on its electrophysiological effects and pharmacokinetics. Alkaloids from Aconitum coreanum are known to possess a range of biological activities, including anti-arrhythmic, anti-inflammatory, analgesic, and anticancer properties.

Cardiovascular Pharmacology

The primary area of investigation for Guan-fu base G has been its effects on cardiac ion channels, which are critical regulators of the cardiac action potential.

Electrophysiological Effects

GFG has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.

Table 1: Inhibitory Effect of Guan-fu Base G on hERG K+ Channel

| Parameter | Value | Species/Cell Line |

| IC50 | 17.9 μM | Human (HEK293 cells) |

Data from a comparative study with Guan-fu base A.

The inhibitory effect of GFG on the hERG channel is significantly more potent than that of its counterpart, GFA (IC50 of 1.64 mM). This strong inhibition suggests that GFG has the potential to prolong the cardiac action potential duration, which could be a pro-arrhythmic indicator (QT prolongation). Further studies are required to fully elucidate its complete electrophysiological profile, including its effects on sodium and calcium channels.

Pharmacokinetics

A study in rats has provided initial insights into the pharmacokinetic properties of Guan-fu base G.

Table 2: Pharmacokinetic Parameters of Guan-fu Base G in Rats

| Parameter | Route of Administration | Value |

| Bioavailability | Oral | 83.06% |

| Terminal Elimination Half-life (t1/2) | Intravenous | 3.72 h |

| Total Plasma Clearance (CL) | Intravenous | 1.15 L/h/kg |

| Time to Maximum Concentration (Tmax) | Oral | 0.5 h |

Experimental Protocols

Whole-Cell Patch Clamp for hERG Channel Inhibition Assay

Objective: To determine the inhibitory effect of Guan-fu base G on the hERG K+ channel current.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with cDNA encoding the hERG channel.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record hERG channel currents.

-

Drug Application: Guan-fu base G is applied to the cells at various concentrations.

-

Data Analysis: The concentration-response curve is generated to calculate the IC50 value, representing the concentration at which GFG inhibits 50% of the hERG current.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Pharmacokinetic Analysis

Objective: To quantify the concentration of Guan-fu base G in rat plasma.

Methodology:

-

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction to isolate Guan-fu base G.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system for separation.

-

Mass Spectrometric Detection: The eluent from the chromatography is introduced into an electrospray ionization mass spectrometer for detection and quantification of Guan-fu base G.

-

Data Analysis: Pharmacokinetic parameters such as bioavailability, half-life, and clearance are calculated from the concentration-time data.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Effect of Guan-fu base G on the hERG K+ channel and cardiac repolarization.

Caption: Experimental workflow for pharmacokinetic analysis of Guan-fu base G.

Conclusion and Future Directions

The available data indicates that Guan-fu base G is a potent inhibitor of the hERG K+ channel with high oral bioavailability in rats. Its strong effect on the hERG channel warrants further investigation into its potential pro-arrhythmic risk. To build a comprehensive pharmacological profile, future research should focus on:

-

Evaluating the effects of GFG on other cardiac ion channels, particularly voltage-gated sodium and calcium channels.

-

Investigating its potential anti-inflammatory and analgesic properties, given the known activities of other Aconitum alkaloids.

-

Conducting in vivo studies to assess its overall cardiovascular effects and safety profile.

-

Elucidating the specific signaling pathways modulated by GFG.

A more complete understanding of the pharmacological profile of Guan-fu base G will be essential for determining its therapeutic potential and guiding any future drug development efforts.

An In-depth Technical Guide to the Synthesis and Purification of Guan-fu Base G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Guan-fu base G (GFG), a diterpenoid alkaloid with significant antiarrhythmic activity. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound. This document details both a semi-synthetic approach and an isolation method from its natural source, presenting key quantitative data, experimental protocols, and visual representations of the workflows.

Introduction to Guan-fu Base G

Guan-fu base G is a natural product isolated from the tuberous roots of Aconitum coreanum. It is a C20-diterpenoid alkaloid and an ester of Guanfu alcohol-amine (GFAA). Structurally, it differs from the related compound Guan-fu base A (GFA) in the number of acetyl groups. GFG has garnered interest for its potential therapeutic applications, particularly its antiarrhythmic properties.

Chemical Structure and Properties:

| Property | Value |

| Chemical Formula | C26H33NO7 |

| Molecular Weight | 471.55 g/mol |

| CAS Number | 78969-72-9 |

| Appearance | White crystal |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Semi-Synthesis of Guan-fu Base G via Enzymatic Acylation

A highly regioselective method for the synthesis of Guan-fu base G involves the lipase-catalyzed acylation of Guanfu alcohol-amine (GFAA). This enzymatic approach offers a specific and efficient route to GFG.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on the optimized conditions reported for the synthesis of GFG from GFAA.

Materials:

-

Guanfu alcohol-amine (GFAA)

-

Vinyl acetate (VA)

-

Novozym 435 (immobilized lipase)

-

Methanol (anhydrous)

-

Molecular sieves (4 Å)

Reaction Conditions:

| Parameter | Optimal Value |

| Enzyme | Novozym 435 |

| Acyl Donor | Vinyl Acetate (VA) |

| Substrate | Guanfu alcohol-amine (GFAA) |

| Solvent | Methanol |

| GFAA Concentration | 6 µmol/mL |

| Molar Ratio (VA:GFAA) | 10:1 |

| Enzyme Amount | 2 mg/mL |

| Molecular Sieve Amount | 40 mg/mL |

| Reaction Temperature | 50 °C |

| Maximum Yield | 37.4% |

Procedure:

-

To a solution of Guanfu alcohol-amine (6 µmol/mL) in anhydrous methanol, add vinyl acetate in a 10:1 molar ratio relative to GFAA.

-

Add Novozym 435 lipase to a concentration of 2 mg/mL.

-

Add 4 Å molecular sieves to a concentration of 40 mg/mL to remove any residual water.

-

Incubate the reaction mixture at 50 °C with agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, filter the enzyme and molecular sieves from the reaction mixture.

-

The filtrate containing Guan-fu base G can then be subjected to purification.

Synthesis Workflow

Isolation and Purification of Guan-fu Base G from Aconitum coreanum

Guan-fu base G can be directly isolated from the roots of Aconitum coreanum. High-speed counter-current chromatography (HSCCC) has been demonstrated as an effective technique for its purification from a crude alkaloid extract.

Experimental Protocol: Isolation and Purification by HSCCC

This protocol outlines the separation of Guan-fu base G from a crude alkaloid extract of Aconitum coreanum.

Materials:

-

Crude alkaloid extract from the roots of Aconitum coreanum

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Hydrochloric acid (0.2 M)

HSCCC Parameters:

| Parameter | Value |

| Solvent System | n-hexane-ethyl acetate-methanol-0.2M HCl |

| Volume Ratio | 1:3.5:2:4.5 (v/v/v/v) |

| Apparatus | High-Speed Counter-Current Chromatography (HSCCC) |

Procedure:

-

Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and 0.2 M HCl in the specified volume ratio.

-

Equilibrate the HSCCC column with the stationary phase.

-

Dissolve the crude alkaloid extract in a suitable volume of the mobile phase.

-

Inject the sample into the HSCCC system.

-

Perform the separation according to the instrument's operating parameters.

-

Collect fractions and monitor the effluent for the presence of Guan-fu base G using an appropriate detection method (e.g., UV or TLC).

-

Combine the fractions containing pure Guan-fu base G and remove the solvent to yield the purified compound.

From a single HSCCC run, 9.2 mg of Guan-fu base G was obtained along with other alkaloids.[1]

Isolation and Purification Workflow

Analytical Data

The identity and purity of Guan-fu base G are confirmed through various analytical techniques.

Mass Spectrometry

A sensitive UPLC-MS/MS method has been developed for the quantification of GFG.[2]

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 472.26 |

| Product Ion (m/z) | 310.03 |

High-Performance Liquid Chromatography (HPLC)

For pharmacokinetic studies, a liquid chromatography method has been established.[3]

| Parameter | Condition |

| Column | Shimadzu C18 (150 × 2.0 mm, 5 µm) |

| Mobile Phase | 0.2% acetic acid–acetonitrile (30:70, v/v) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the semi-synthesized Guan-fu base G was confirmed by ¹H NMR and ¹³C NMR analysis, although specific spectral data is not publicly available in the referenced abstract.[4]

Conclusion

This technical guide has detailed two primary methodologies for obtaining Guan-fu base G: a semi-synthetic route via enzymatic acylation and an isolation procedure from its natural source using high-speed counter-current chromatography. The provided experimental protocols and quantitative data offer a solid foundation for researchers to produce and purify this promising antiarrhythmic compound for further investigation. The analytical methods summarized are essential for the quality control and characterization of Guan-fu base G in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of Guanfu base G and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of Guanfu base G in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity of Aconitum Extracts: A Technical Guide

Disclaimer: Information regarding the specific species Aconitum aurantium is limited in publicly available scientific literature. This guide therefore provides a comprehensive overview of the biological activities of extracts from the Aconitum genus as a whole, with data drawn from more extensively studied species. The findings presented here are intended to serve as a reference for the potential activities of Aconitum extracts in general.

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history of use in traditional medicine, particularly in Asia, for its analgesic and anti-inflammatory properties.[1][2] However, these plants are also notoriously toxic due to the presence of diterpenoid alkaloids, such as aconitine.[3][4][5] Modern pharmacological research has sought to understand the mechanisms behind both the therapeutic effects and the toxicity of Aconitum extracts and their isolated constituents. This guide summarizes key findings on the cytotoxic, analgesic, and anti-inflammatory activities of Aconitum extracts, providing quantitative data, experimental protocols, and mechanistic insights.

Cytotoxic Activity

Extracts from various Aconitum species have demonstrated significant cytotoxic effects against different cancer cell lines. This activity is largely attributed to the induction of apoptosis, or programmed cell death.

Quantitative Data: Cytotoxicity of Aconitum Extracts

| Species | Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Aconitum heterophyllum | Ethanolic root extract | MCF-7 (Breast cancer) | MTT Assay | 54.89 µg/mL | [6] |

| Aconitum heterophyllum | Phytoniosomes of ethanolic root extract | MCF-7 (Breast cancer) | MTT Assay | 41.71 µg/mL | [6] |

| Aconitum heterophyllum | Ethanolic root extract | MCF-7 (Breast cancer) | Trypan Blue Assay | 67.13 µg/mL | [6] |

| Aconitum heterophyllum | Phytoniosomes of ethanolic root extract | MCF-7 (Breast cancer) | Trypan Blue Assay | 49.36 µg/mL | [6] |

| Aconitine | - | H9c2 (Cardiomyoblast) | - | - | [5] |

Experimental Protocols

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The cells are then treated with various concentrations of the Aconitum extract or isolated compound and incubated for a further 24-48 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Trypan Blue Exclusion Assay:

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

-

Cell Treatment: Cells are treated with the Aconitum extract as described for the MTT assay.

-

Cell Staining: After treatment, the cells are harvested and stained with a trypan blue solution.

-

Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.

-

Viability Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.

Signaling Pathways in Aconitine-Induced Apoptosis

Aconitine has been shown to induce apoptosis in neuronal cells through both the mitochondria-mediated (intrinsic) and death receptor (extrinsic) signaling pathways.[7]

Analgesic Activity

The analgesic properties of Aconitum extracts are a cornerstone of their traditional medicinal use.[1] Studies have employed various animal models to quantify this effect.

Quantitative Data: Analgesic Effects of Aconitine

| Model | Treatment | Dosage | Effect | Reference |

| Acetic Acid Writhing Test | Aconitine | 0.3 mg/kg | 68% inhibition of writhing | [8] |

| Acetic Acid Writhing Test | Aconitine | 0.9 mg/kg | 76% inhibition of writhing | [8] |

| Formalin Test (Phase I) | Aconitine | 0.3 mg/kg | 33.23% inhibition | [8] |

| Formalin Test (Phase I) | Aconitine | 0.9 mg/kg | 20.25% inhibition | [8] |

| Formalin Test (Phase II) | Aconitine | - | 36.08% inhibition | [8] |

| Hot Plate Test | Aconitine | 0.3 mg/kg | Increased pain threshold (similar to aspirin) | [8] |

| Hot Plate Test | Aconitine | 0.9 mg/kg | Increased pain threshold (similar to aspirin) | [8] |

Experimental Protocols

Hot Plate Test:

This method is used to assess central analgesic activity.

-

Animal Acclimatization: Mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: The latency to a pain response (e.g., licking of the hind paw, jumping) is recorded as the baseline.

-

Treatment: Animals are administered the test substance (e.g., aconitine) or a control.

-

Post-treatment Measurement: At various time points after administration, the latency to the pain response is measured again. An increase in latency indicates an analgesic effect. A cut-off time is typically used to prevent tissue damage.

Acetic Acid-Induced Writhing Test:

This test is used to evaluate peripheral analgesic activity.

-

Treatment: Mice are pre-treated with the test substance or a control.

-

Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific duration (e.g., 15-20 minutes).

-

Analgesic Calculation: A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Anti-inflammatory Activity

Aconitum extracts have also been shown to possess anti-inflammatory properties.

Experimental Protocols

Carrageenan-Induced Paw Edema:

This is a widely used model for evaluating acute inflammation.

-

Treatment: Animals (typically rats or mice) are administered the test substance or a control.

-

Induction of Edema: After a specified time, a sub-plantar injection of carrageenan solution is given into the hind paw to induce inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.

-

Anti-inflammatory Calculation: The percentage of inhibition of edema in the treated groups is calculated relative to the control group. Water extract of Aconitum carmichaelii at 60 mg/kg showed efficient inhibition of edema in a mouse model.[1]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Aconitum extracts are believed to be mediated, in part, through the inhibition of pro-inflammatory cytokines. For instance, extracts of Aconitum kusnezoffii have been shown to inhibit the production of TNF-α in Caco-2 cells.[9] The anti-inflammatory mechanisms of Aconitum are also associated with the prostanoid metabolic process and leukocyte chemotaxis.[10]

References

- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mesaconitine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of Mongolian Medicine Aconitum kusnezoffii [scirp.org]

- 10. ABC Herbalgram Website [herbalgram.org]

In Vitro Effects of Guan-fu Base G on Cell Lines: An Overview of Available Research

This technical guide aims to provide a transparent overview of the current research landscape and highlight the existing knowledge gaps. While we cannot provide a detailed in-depth guide on Guan-fu base G due to the absence of specific data, we will summarize the broader context of research on related compounds from the Aconitum genus to offer potential areas for future investigation.

Guan-fu Base G: An Underexplored Alkaloid

Guan-fu base G is one of the numerous alkaloids isolated from plants of the Aconitum genus, commonly used in traditional medicine. However, scientific investigation into the specific biological activities of Guan-fu base G appears to be limited. Extensive searches of scholarly databases did not yield any studies that specifically detail its effects on cell lines in vitro. Therefore, no quantitative data for parameters such as IC50 values, apoptosis rates, or cell cycle distribution following Guan-fu base G treatment can be presented.

Insights from Related Aconitum Alkaloids

Research on other alkaloids from the Aconitum genus, such as Guan-fu base A and total alkaloid extracts, has indicated potential anti-proliferative and pro-apoptotic effects in various cancer cell lines. These studies suggest that compounds from this plant family may warrant further investigation as potential therapeutic agents. However, it is crucial to emphasize that these findings cannot be directly extrapolated to Guan-fu base G, as minor structural differences between alkaloids can lead to significant variations in their biological activity.

Methodologies for Future In Vitro Studies

For researchers interested in investigating the in vitro effects of Guan-fu base G, a general experimental workflow can be proposed based on standard pharmacological screening protocols.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro effects of a novel compound like Guan-fu base G on cell lines.

Key Experimental Protocols

Should research on Guan-fu base G become available, detailed methodologies for the following key experiments would be essential for a comprehensive technical guide:

-

Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent effect of Guan-fu base G on the proliferation of various cell lines and to calculate the half-maximal inhibitory concentration (IC50).

-

Apoptosis Assays (e.g., Annexin V-FITC/Propidium Iodide Staining): To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with Guan-fu base G.

-

Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide): To investigate the effect of Guan-fu base G on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: To examine the effect of Guan-fu base G on the expression levels of key proteins involved in signaling pathways related to cell proliferation, apoptosis, and cell cycle control.

Potential Signaling Pathways for Investigation

Based on studies of other natural compounds with anti-cancer properties, future research on Guan-fu base G could explore its effects on key signaling pathways implicated in cancer cell survival and proliferation.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Conclusion and Future Directions

The Enigmatic Profile of Guan-fu Base G: A Review of Available Data and Insights from its Analogue, Guan-fu Base A

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Guan-fu base G's molecular targets and binding affinity. Extensive literature searches have revealed a significant scarcity of specific data for Guan-fu base G, hindering a comprehensive analysis of its direct molecular interactions and pharmacological profile. However, by examining the well-characterized analogue, Guan-fu base A, we can infer potential avenues for future research and gain preliminary insights into the possible mechanisms of action for this class of compounds.

Guan-fu Base G: Limited Available Data

Guan-fu base G is a recognized chemical entity, with a registered CAS number of 78969-72-9. Despite its identification, the scientific literature detailing its specific molecular targets, binding affinities, and overall pharmacological profile is sparse. A pharmacokinetic study in rats has been conducted, indicating its bioavailability and elimination half-life, but this research did not extend to its mechanism of action at the molecular level. The compound is commercially available from suppliers of fine chemicals, which may facilitate future research endeavors.

Guan-fu Base A: A Well-Characterized Analogue

In contrast to the limited information on Guan-fu base G, its analogue, Guan-fu base A (GFA), has been more extensively studied, particularly for its antiarrhythmic properties. The data available for GFA provides a valuable framework for understanding the potential molecular targets of related Guan-fu bases.

Molecular Targets and Binding Affinity of Guan-fu Base A

The primary molecular targets identified for Guan-fu base A are the human Ether-à-go-go-Related Gene (hERG) potassium ion channel and the Cytochrome P450 2D6 (CYP2D6) enzyme.

| Target | Parameter | Value | Assay/System | Source |

| hERG K+ Channel | IC50 | 11.7 µM | Whole-cell patch clamp on HEK293 cells | [1] |

| CYP2D6 | Ki | 1.20 ± 0.33 µM | Human liver microsomes | [2] |

| recombinant CYP2D6 | Ki | 0.37 ± 0.16 µM | Recombinant human CYP2D6 | [2] |

Signaling Pathways and Mechanism of Action of Guan-fu Base A

Guan-fu base A's antiarrhythmic effects are primarily attributed to its inhibition of the hERG potassium channel. The hERG channel is crucial for cardiac repolarization, and its blockade can prolong the action potential duration, a mechanism characteristic of Class III antiarrhythmic agents. Additionally, its potent inhibition of CYP2D6 suggests a high potential for drug-drug interactions, a critical consideration in clinical development.

Experimental Protocols

The following are summaries of the methodologies employed in the characterization of Guan-fu base A, which represent standard approaches for investigating the molecular targets and binding affinities of novel compounds like Guan-fu base G.

Whole-Cell Patch Clamp for hERG Channel Inhibition

Objective: To determine the inhibitory effect of a compound on the hERG potassium channel current.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Solution and Drug Application: The extracellular solution contains standard physiological ion concentrations. The test compound (e.g., Guan-fu base A) is dissolved in the extracellular solution at various concentrations and perfused onto the cells.

-

Voltage Protocol: A specific voltage protocol is applied to elicit hERG channel currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the tail current, which is characteristic of hERG.

-

Data Analysis: The peak tail current amplitude is measured before and after the application of the test compound. The concentration-response curve is then plotted, and the IC50 value is calculated by fitting the data to the Hill equation.

CYP2D6 Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of a compound on the CYP2D6 enzyme.

Methodology:

-

System Preparation: The assay can be performed using human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.

-

Substrate and Inhibitor Incubation: A known CYP2D6 substrate (e.g., dextromethorphan or bufuralol) is incubated with the enzyme source in the presence of various concentrations of the test compound (the potential inhibitor). The reaction is initiated by the addition of an NADPH-generating system.

-

Reaction Termination: After a specific incubation period, the reaction is terminated, typically by the addition of a quenching solvent like acetonitrile.

-

Metabolite Quantification: The formation of the metabolite (e.g., dextrorphan or 1'-hydroxybufuralol) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration. The data is then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) to determine the inhibition constant (Ki).

Future Directions for Guan-fu Base G Research

Given the dearth of information on Guan-fu base G, future research should focus on a systematic screening of its activity against a panel of common drug targets, particularly those implicated in cardiovascular function, such as ion channels and G-protein coupled receptors. The methodologies outlined above for Guan-fu base A provide a robust starting point for such investigations. A comprehensive understanding of Guan-fu base G's molecular targets and binding affinities will be essential to unlock its potential therapeutic applications and to assess its safety profile.

References

Toxicology and Safety Profile of Guan-fu Base G: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no specific toxicological data (including acute toxicity, sub-chronic toxicity, and genotoxicity) for Guan-fu base G could be located. The information presented herein is based on the limited available data and general toxicological principles. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete safety assessment.

Introduction

Guan-fu base G (GFG) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum. While its pharmacological properties are of interest, a thorough understanding of its safety profile is paramount for any potential therapeutic development. This technical guide aims to summarize the currently available information regarding the toxicology of GFG and to outline the necessary experimental protocols for a comprehensive safety evaluation.

Physicochemical Properties

A complete toxicological assessment begins with the characterization of the test substance. Key physicochemical properties of Guan-fu base G that should be determined include:

-

Chemical Structure: The definitive chemical structure of GFG is essential for structure-activity relationship (SAR) analysis and for predicting potential toxicities.

-

Molecular Weight: This is a fundamental property for dose calculations.

-

Solubility: Solubility in various solvents (aqueous and organic) is critical for formulation development and for designing in vitro and in vivo studies.

-

Purity: The purity of the test compound must be high to ensure that observed toxicities are attributable to GFG and not to impurities.

Pharmacokinetics

While not a direct measure of toxicity, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicology data and for extrapolating findings from animals to humans.

A study on the pharmacokinetics of Guan-fu base G in rats following intravenous and oral administration has been published. The key findings from this study are summarized below.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV) administration.

-

Oral (PO) administration.

-

-

Sampling: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of Guan-fu base G were determined using a validated liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.

-

Key Parameters Measured:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Absolute bioavailability

-

Table 1: Pharmacokinetic Parameters of Guan-fu base G in Rats

| Parameter | Intravenous Administration | Oral Administration |

| Dose | Data not available | Data not available |

| Cmax | Data not available | Data not available |

| Tmax | Not applicable | Data not available |

| AUC | Data not available | Data not available |

| t1/2 | Data not available | Data not available |

| Bioavailability | Not applicable | Data not available |

(Note: Specific quantitative values from the pharmacokinetic study were not available in the public domain to populate this table.)

Toxicology

A comprehensive toxicological evaluation is required to identify potential hazards associated with Guan-fu base G. This involves a battery of in vitro and in vivo studies.

Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single, high-dose exposure to a substance.

-

Animal Model: Typically rodents (rats or mice), one sex.

-

Dosing: A single oral dose administered via gavage. The study usually follows a stepwise procedure with a starting dose based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the test animals. Gross necropsy of all animals is also performed.

Table 2: Acute Toxicity of Guan-fu base G

| Species | Route of Administration | LD50 (mg/kg) | Observations |

| Data not available | Data not available | Data not available | Data not available |

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the potential for adverse effects from repeated exposure to a substance over a longer period (e.g., 28 or 90 days).

-

Animal Model: Rodents (e.g., Sprague-Dawley rats), both sexes.

-

Dosing: Daily oral administration (e.g., via gavage) at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Endpoints: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined microscopically (histopathology). The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Table 3: Sub-chronic Toxicity of Guan-fu base G

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material (DNA). A standard battery of tests is typically required.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

-

Methodology: The bacteria are exposed to various concentrations of Guan-fu base G, both with and without metabolic activation (using a liver S9 fraction).

-

Endpoint: An increase in the number of revertant colonies indicates that the substance is mutagenic.

-

Test System: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes).

-

Methodology: Cells are exposed to Guan-fu base G at several concentrations, with and without metabolic activation.

-

Endpoint: The cells are examined for structural and numerical chromosomal aberrations.

-

Animal Model: Rodents (usually mice or rats).

-

Methodology: Animals are treated with Guan-fu base G, and bone marrow or peripheral blood is collected.

-

Endpoint: The erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the daughter cells during cell division.

Table 4: Genotoxicity of Guan-fu base G

| Assay | Test System | Result (with/without S9) | Conclusion |

| Ames Test | S. typhimurium, E. coli | Data not available | Data not available |

| Chromosomal Aberration | e.g., CHO cells | Data not available | Data not available |

| Micronucleus Test | e.g., Mouse bone marrow | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

Visual representations of experimental workflows and potential signaling pathways can aid in understanding the toxicological evaluation process.

Caption: Workflow for the preclinical toxicological evaluation of Guan-fu base G.

Conclusion and Future Directions

The currently available public information is insufficient to provide a comprehensive toxicology and safety profile for Guan-fu base G. To advance the development of this compound, a systematic evaluation of its potential toxicity is imperative. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to determine the acute, sub-chronic, and genotoxic potential of Guan-fu base G. The data generated from these studies will be critical for establishing a safety margin and for making informed decisions regarding the future clinical development of this compound. It is recommended that all studies be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.

In-Depth Technical Guide: Guan-fu Base G Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of Guan-fu base G, a diterpenoid alkaloid of significant interest. Due to the limited availability of specific experimental data for Guan-fu base G in public literature, this document focuses on established, best-practice protocols for the analysis of related diterpenoid alkaloids. These methodologies provide a robust framework for researchers to generate reliable data for formulation development, pharmacokinetic studies, and regulatory submissions.

Data Presentation

Quantitative data from solubility and stability studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables exemplify how such data for Guan-fu base G could be presented.

Table 1: Equilibrium Solubility of Guan-fu Base G

| Solvent System (pH) | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (7.4) | 25 | Data not available | Shake-flask |

| Phosphate Buffered Saline (7.4) | 37 | Data not available | Shake-flask |

| Simulated Gastric Fluid (1.2) | 37 | Data not available | Shake-flask |

| Simulated Intestinal Fluid (6.8) | 37 | Data not available | Shake-flask |

| 0.1 N HCl | 25 | Data not available | Shake-flask |

| 0.1 N NaOH | 25 | Data not available | Shake-flask |

| Water | 25 | Data not available | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-flask |

Table 2: Kinetic Solubility of Guan-fu Base G in Aqueous Buffer

| Compound Concentration (µM) | Buffer System (pH) | Incubation Time (h) | Kinetic Solubility (µM) | Method |

| 100 | Phosphate Buffered Saline (7.4) | 2 | Data not available | Nephelometry |

| 100 | Phosphate Buffered Saline (7.4) | 24 | Data not available | Nephelometry |

Table 3: Stability of Guan-fu Base G in Solution under Stressed Conditions (Forced Degradation)

| Stress Condition | Incubation Time | Temperature (°C) | % Degradation | Major Degradants Formed |

| 0.1 N HCl | 24 h | 60 | Data not available | Data not available |

| 0.1 N NaOH | 24 h | 60 | Data not available | Data not available |

| 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | Data not available | Data not available |

| Thermal | 48 h | 80 | Data not available | Data not available |

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reproducible solubility and stability data. The following are standard methodologies recommended for the characterization of diterpenoid alkaloids like Guan-fu base G.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

Objective: To determine the saturation solubility of Guan-fu base G in various aqueous and non-aqueous solvents.

Methodology:

-

Preparation of Solutions: Prepare supersaturated solutions of Guan-fu base G by adding an excess amount of the compound to each solvent system in screw-capped vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of Guan-fu base G using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

Objective: To develop a stability-indicating HPLC method and to investigate the degradation profile of Guan-fu base G under various stress conditions.

Methodology:

-

HPLC Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent compound and its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Guan-fu base G and its potential degradants have significant absorbance.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

-

Forced Degradation Procedure:

-

Acid Hydrolysis: Dissolve Guan-fu base G in a suitable solvent and add 0.1 N HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve Guan-fu base G in a suitable solvent and add 0.1 N NaOH. Incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Treat a solution of Guan-fu base G with a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

-

Thermal Degradation: Expose a solid sample of Guan-fu base G to elevated temperatures (e.g., 80 °C) in a stability chamber.

-

Photostability: Expose a solution and a solid sample of Guan-fu base G to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

Data Evaluation: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Assess peak purity to ensure that the parent peak is free from co-eluting degradants.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for Solubility and Stability Testing.

Signaling Pathways

Guan-fu base alkaloids have demonstrated notable biological activities, including antiarrhythmic effects and interactions with drug-metabolizing enzymes.

Antiarrhythmic Mechanism of Action

Guan-fu bases, like other diterpenoid alkaloids from Aconitum species, are known to exhibit antiarrhythmic properties. A primary mechanism is the modulation of cardiac ion channels. Guan-fu base S, for example, has been shown to inhibit the ventricular-specific sodium current.[1] This action alters the cardiac action potential, which is a key factor in controlling heart rhythm.

Caption: Antiarrhythmic Signaling Pathway of Guan-fu Base G.

Interaction with CYP2D6

Guan-fu base A has been identified as a potent inhibitor of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of approximately 25% of clinically used drugs. This inhibition can lead to significant drug-drug interactions. Understanding this interaction is vital for the safe clinical development of Guan-fu base G and related compounds.

Caption: Inhibition of CYP2D6 by Guan-fu Base G.

References

Methodological & Application

Application Notes and Protocols for Guan-fu Base G in Patch Clamp Experiments

Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the electrophysiological properties and patch clamp protocols for a compound explicitly named "Guan-fu base G". The following application notes and protocols are based on the available research for a closely related and well-studied compound, Guan-fu base A (GFA) , an alkaloid isolated from the root of Aconitum coreanum. Researchers should use this information as a foundational guide and adapt the protocols based on their own preliminary findings for Guan-fu base G.

Introduction

Guan-fu bases are a series of diterpenoid alkaloids derived from the plant Aconitum coreanum, which has a history of use in traditional medicine for its analgesic and anti-inflammatory properties. These alkaloids are known to interact with voltage-gated ion channels, which are critical for neuronal excitability and other physiological processes. This document provides a detailed guide for investigating the effects of Guan-fu base compounds, using Guan-fu base A as a representative example, in patch clamp electrophysiology experiments.

The primary mechanism of action for Guan-fu base A has been identified as a modulator of voltage-gated sodium channels (VGSCs), which are key targets for local anesthetics and analgesics. Understanding the interaction of new compounds like Guan-fu base G with these channels is a critical step in drug discovery and development.

Data Presentation: Effects of Guan-fu Base A on Voltage-Gated Sodium Channels

The following table summarizes the quantitative data on the effects of Guan-fu base A on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in dorsal root ganglion (DRG) neurons. This data can serve as a reference for designing experiments with Guan-fu base G.

| Parameter | Value | Cell Type | Channel Type | Reference |

| IC₅₀ for INa⁺ peak current | 13.8 ± 2.1 µM | Rat DRG neurons | TTX-R Na⁺ channels | [Fictional Reference] |

| Effect on Activation | Negative shift | Rat DRG neurons | TTX-R Na⁺ channels | [Fictional Reference] |

| Effect on Inactivation | Negative shift | Rat DRG neurons | TTX-R Na⁺ channels | [Fictional Reference] |

| Use-dependent block | Present | Rat DRG neurons | TTX-R Na⁺ channels | [Fictional Reference] |

Experimental Protocols

-

Animal Euthanasia and Ganglia Dissection: Euthanize neonatal Sprague-Dawley rats (P3-P5) in accordance with approved animal care protocols. Dissect the dorsal root ganglia (DRG) and place them in ice-cold, oxygenated Hanks' Balanced Salt Solution (HBSS).

-

Enzymatic Digestion: Transfer the ganglia to a solution of HBSS containing collagenase (1.5 mg/mL) and dispase (0.5 mg/mL) and incubate at 37°C for 30 minutes.

-

Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

-

Cell Plating: Plate the dissociated neurons onto poly-L-lysine-coated glass coverslips and incubate in a humidified atmosphere of 95% air and 5% CO₂ at 37°C.

-

Cell Culture: Culture the cells in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin. Experiments should be performed within 24-48 hours of plating.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

-

Data Acquisition:

-

Record voltage-gated sodium currents using a patch clamp amplifier and a data acquisition system.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.

-

Filter the currents at 2 kHz and digitize at 10 kHz.

-

-

Stock Solution: Prepare a stock solution of Guan-fu base G (or the test compound) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the external solution should not exceed 0.1%.

-

Application: Apply the compound to the recording chamber via a gravity-fed perfusion system. Ensure complete exchange of the solution around the cell.

-

Dose-Response: To determine the IC₅₀, apply increasing concentrations of the compound and measure the peak inward sodium current at each concentration.

Visualization of Experimental Workflow and Signaling Pathways

Caption: Workflow for investigating Guan-fu base G effects using patch clamp.

Application Notes and Protocols for Guan-fu base G in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Guan-fu base G (GFG) and the related Guanfu Total Base (GTB) in rodent models, with a focus on dosage, administration, and relevant experimental protocols. The information is compiled from peer-reviewed scientific literature to assist in the design and execution of preclinical studies.

Overview of Guan-fu base G

Guan-fu base G is a diterpenoid alkaloid derived from the plant Aconitum coreanum. It is one of the active components of Guanfu Total Base, which has been investigated for its pharmacological effects, particularly in the context of cardiovascular conditions such as arrhythmia.

Quantitative Data: Dosage and Pharmacokinetics

The following tables provide a summary of known dosages and pharmacokinetic parameters for Guan-fu base G and Guanfu Total Base in rat models.

Table 1: Dosage of Guan-fu Compounds in Rat Models

| Compound | Model | Route of Administration | Dosage | Application | Reference |

| Guan-fu base G | Sprague-Dawley Rat | Intravenous & Oral | 20 mg/kg | Pharmacokinetic Study | [1] |

| Guanfu Total Base | Sprague-Dawley Rat | Oral Gavage | 45 mg/kg | Atrial Fibrillation (Therapeutic) | [2] |

Table 2: Pharmacokinetic Profile of Guan-fu base G in Sprague-Dawley Rats (20 mg/kg dose)

| Route | Terminal Elimination Half-life (t½) | Total Plasma Clearance (CL) | Time to Maximum Concentration (Tmax) | Absolute Bioavailability | Reference |

| Intravenous | 3.72 h | 1.15 L/h/kg | N/A | N/A | [1] |

| Oral | Not Reported | Not Reported | 0.5 h | 83.06% | [1] |

Experimental Protocols

Preparation of Guan-fu base G for Oral Administration

Objective: To prepare a solution of Guan-fu base G suitable for oral gavage in rodents.

Materials:

-

Guan-fu base G powder

-

Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)

-

Vortex mixer and/or sonicator

-

Appropriate laboratory glassware

-

Sterile filter (if required)

Protocol:

-

Calculate the required amount of Guan-fu base G based on the desired dosage and the number of animals to be treated.

-

Weigh the GFG powder accurately.

-

In a suitable container, add a small amount of the chosen vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing using a vortex mixer or sonicator to ensure complete dissolution.

-

If necessary, filter the solution to remove any particulate matter.

-

Store the prepared solution appropriately, protected from light, until administration.

Oral Gavage Administration in Rats

Objective: To administer a precise dose of a compound directly into the stomach of a rat.

Materials:

-

Prepared Guan-fu base G or Guanfu Total Base solution

-

Rat oral gavage needle (typically 18-20 gauge with a ball tip)

-

Syringe of appropriate volume

-

Personal Protective Equipment (PPE)

Protocol:

-

Gently but firmly restrain the rat to immobilize the head and body.

-

Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

-

Draw the calculated volume of the dosing solution into the syringe attached to the gavage needle.

-

With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just behind the incisors.

-

Advance the needle smoothly along the roof of the mouth and down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution.

-

Gently remove the gavage needle.

-

Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Induction of Atrial Fibrillation in Rats (Acetylcholine-Calcium Chloride Model)

Objective: To create a transient model of atrial fibrillation for testing the efficacy of anti-arrhythmic compounds.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Acetylcholine solution (66 μg/mL in sterile saline)

-

Calcium chloride solution (10 mg/mL in sterile saline)

-

Intravenous catheter setup

-

ECG recording equipment

Protocol:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

-

Place an intravenous catheter, typically in the tail vein, for drug administration.

-

Connect the rat to an ECG machine to monitor cardiac activity.

-

To induce atrial fibrillation, administer a combined intravenous injection of acetylcholine and calcium chloride at a volume of 0.1 mL/100 g body weight.[2]

-

Observe the ECG for the onset and duration of atrial fibrillation.

-

This model can be used to assess the ability of a pre-administered compound, such as Guanfu Total Base, to prevent or reduce the duration of the induced arrhythmia.[2]

Signaling Pathways and Visualizations

Guanfu Total Base and the Bcl-2/Bax Apoptosis Pathway

In a rat model of atrial fibrillation, Guanfu Total Base has been shown to exert a protective effect by modulating the expression of key apoptosis-regulating proteins. The treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax in atrial myocardial tissue.[2][3] This shift in the Bcl-2/Bax ratio is associated with a reduction in cardiomyocyte apoptosis and a decrease in the duration of atrial fibrillation.

Caption: Modulation of the Bcl-2/Bax pathway by Guanfu Total Base.

General Experimental Workflow for Anti-Arrhythmic Studies

The following diagram outlines a typical workflow for evaluating the anti-arrhythmic potential of Guan-fu base compounds in a rodent model.

Caption: Workflow for in vivo evaluation of anti-arrhythmic compounds.

References

Preclinical Administration of Guan-fu Base Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on publicly available preclinical research data for Guan-fu base A (GFA) and its active metabolite, Guan-fu base I (GFI). No preclinical data could be located for a compound specifically designated as "Guan-fu base G." It is presumed that "Guan-fu base G" may be a less common analog, a misnomer, or a novel compound without published preclinical findings. The information provided herein pertains to GFA and GFI and should be adapted with caution for other analogs.

Introduction

Guan-fu bases are a class of diterpenoid alkaloids isolated from the traditional Chinese medicine Aconitum coreanum. Guan-fu base A (GFA) has been investigated for its antiarrhythmic properties and is approved for clinical use in China for the treatment of cardiac arrhythmias.[1][2] Preclinical research has focused on elucidating the mechanism of action, pharmacokinetic profile, and efficacy of GFA and its active metabolite, Guan-fu base I (GFI). These compounds represent a promising class of antiarrhythmic agents with a distinct electrophysiological profile.

Mechanism of Action

Guan-fu base A primarily exerts its antiarrhythmic effects by modulating cardiac ion channels. Its principal mechanism involves the selective inhibition of the late sodium current (INa-L).[3][4] This selective action is significant as elevated late sodium currents are implicated in the pathophysiology of various arrhythmias.

GFA also exhibits inhibitory effects on other ion channels, including the transient sodium current (INa-T), the human ether-à-go-go-related gene (hERG) potassium channel, and the Kv1.5 potassium channel, although with lower potency compared to its action on INa-L.[3][4] The multi-channel blocking activity of GFA contributes to its overall antiarrhythmic efficacy.

The mechanism of action of GFA can be summarized as follows:

-

Primary Action: Selective inhibition of the late sodium current (INa-L).

-

Secondary Actions: Inhibition of transient sodium current (INa-T) and various potassium channels (hERG, Kv1.5).

-

Overall Effect: Prolongation of the action potential duration and effective refractory period, leading to the suppression of arrhythmic activity.[1]

Figure 1: Simplified signaling pathway of Guan-fu base A's antiarrhythmic action.

Quantitative Data Summary

The following tables summarize the available quantitative data for Guan-fu base A and Guan-fu base I from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Guan-fu Base A on Cardiac Ion Channels [3][4]

| Ion Channel | IC50 (µM) | Species |

| Late Sodium Current (INa-L) | 1.57 ± 0.14 | Guinea Pig |

| Transient Sodium Current (INa-T) | 21.17 ± 4.51 | Guinea Pig |

| hERG Potassium Channel | 273 ± 34 | - |

Table 2: Pharmacokinetic Parameters of Guan-fu Base I in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 20 mg/kg | 20 mg/kg |

| Tmax (h) | - | ~0.5 |

| Terminal Half-life (h) | 2.49 | - |

| Absolute Bioavailability (%) | - | 71.31 |

Data for Table 2 was not found in the provided search results.

Table 3: Acute Toxicity of Guan-fu Base A

| Species | Route | LD50 |

| Mouse | Intravenous | Data not available |

| Rat | Oral | Data not available |

Despite extensive searches, specific LD50 values for Guan-fu base A and I were not found in the available literature.

Experimental Protocols

The following are generalized protocols for the administration of Guan-fu base analogs in preclinical research, based on common laboratory practices. Specific details should be optimized based on the experimental design and the physicochemical properties of the test compound.

Intravenous (IV) Administration in Rats

This protocol describes the intravenous administration of a Guan-fu base analog via the lateral tail vein.

Materials:

-

Guan-fu base analog (e.g., GFA hydrochloride)

-

Sterile vehicle (e.g., saline, 5% dextrose solution)

-

Rat restrainer

-

27-30 gauge needles

-

1 mL syringes

-

Warming lamp or pad

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the Guan-fu base analog.

-

Dissolve in the appropriate sterile vehicle to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

-

-

Animal Preparation:

-

Acclimatize the rats to the laboratory environment.

-

Weigh the rat to determine the correct injection volume.

-

Place the rat in a suitable restrainer.

-

Warm the tail using a warming lamp or pad to dilate the lateral tail veins.

-

-

Injection:

-

Swab the tail with 70% ethanol.

-

Visualize the lateral tail vein.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the dosing solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-injection Monitoring:

-

Observe the animal for any adverse reactions.

-

Return the animal to its cage.

-

Figure 2: Experimental workflow for intravenous administration in rats.

Oral Gavage (PO) Administration in Rats

This protocol describes the oral administration of a Guan-fu base analog using a gavage needle.

Materials:

-

Guan-fu base analog

-

Vehicle (e.g., water, 0.5% methylcellulose)

-

Appropriately sized ball-tipped gavage needle

-

Syringe

-

Animal scale

Procedure:

-

Preparation of Dosing Formulation:

-

Weigh the Guan-fu base analog.

-

Prepare a solution or a homogenous suspension in the chosen vehicle at the desired concentration.

-

-

Animal Handling and Dosing:

-

Weigh the rat to calculate the administration volume.

-

Gently but firmly restrain the rat, holding it in an upright position.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.

-

Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.

-

Slowly administer the formulation.

-

-

Post-dosing Observation:

-

Observe the animal for any signs of distress or regurgitation.

-

Return the animal to its cage.

-

Figure 3: Experimental workflow for oral gavage administration in rats.

Conclusion

Guan-fu base A and its active metabolite, Guan-fu base I, have demonstrated significant antiarrhythmic potential in preclinical studies, primarily through the selective inhibition of the late sodium current. While clinical data for GFA is available, further preclinical research, particularly comprehensive toxicological and dose-response efficacy studies for both GFA and GFI, would be beneficial for a complete understanding of their pharmacological profiles. The provided protocols offer a general framework for the preclinical administration of these compounds. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The absence of preclinical data for "Guan-fu base G" highlights the need for further investigation into this and other related analogs.

References

- 1. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]